2-(4-Fluorobenzoyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-pyrimidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-9-4-2-8(3-5-9)10(15)11-13-6-1-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPIUVPYXFOGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Fluorobenzoyl Pyrimidine and Analogues
Strategies for Direct Acylation and Benzoylation
Directly attaching the 4-fluorobenzoyl group to the C2 position of a pre-existing pyrimidine (B1678525) ring is a primary strategy. This often involves the reaction of an organometallic pyrimidine species with an activated form of 4-fluorobenzoic acid.
A fundamental approach to forging the carbon-carbon bond between the pyrimidine ring and the carbonyl group is through the reaction of a nucleophilic pyrimidine intermediate with 4-fluorobenzoyl chloride. nih.gov This electrophilic acylating agent is typically prepared from 4-fluorobenzoic acid by treatment with reagents like thionyl chloride or oxalyl chloride. reddit.com One common pathway involves the generation of a 2-lithiopyrimidine or a 2-pyrimidyl Grignard reagent.
The process begins with a 2-halopyrimidine (e.g., 2-bromopyrimidine (B22483) or 2-iodopyrimidine), which undergoes metal-halogen exchange with an organolithium reagent (like n-butyllithium) at low temperatures to form the highly reactive 2-lithiopyrimidine. Alternatively, the Grignard reagent can be formed by reacting the 2-halopyrimidine with magnesium metal. This organometallic intermediate is then quenched with 4-fluorobenzoyl chloride to yield the target ketone, 2-(4-fluorobenzoyl)pyrimidine. Careful control of reaction conditions, particularly temperature, is crucial to prevent side reactions.
Reaction Scheme: Acylation via Organometallic Intermediate
Step 1: Formation of Organometallic Reagent Pyrimidine-X + R-M → Pyrimidine-M + R-X (Where X = Br, I; M = Li, MgBr)
Step 2: Acylation Pyrimidine-M + Cl-CO-C₆H₄F → this compound + M-Cl
This method provides a direct and convergent route to the desired structure, leveraging the well-established chemistry of organometallic reagents and acyl chlorides.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving the purity of products. nanobioletters.com In the context of pyrimidine synthesis, microwave irradiation significantly reduces reaction times compared to conventional heating methods, often from hours to minutes. tandfonline.comijres.org
This technology is particularly effective for multicomponent reactions like the Biginelli condensation, which can be used to construct the pyrimidine core. tandfonline.comfoliamedica.bg In a typical microwave-assisted Biginelli reaction, an aldehyde, a β-dicarbonyl compound, and urea (B33335) (or thiourea) are condensed under acidic conditions. foliamedica.bg By using a β-ketoester or β-diketone that incorporates the 4-fluorobenzoyl moiety, this method can be adapted to produce analogues of this compound. The rapid, intense heating generated by microwaves promotes efficient cyclocondensation, leading to high yields of the desired pyrimidine derivatives in a fraction of the time required by conventional refluxing. tandfonline.comnih.gov
The table below illustrates the typical advantages of microwave-assisted synthesis over conventional heating for the preparation of pyrimidine derivatives.
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 3-24 h) | Minutes (e.g., 7-24 min) | ijres.orgfoliamedica.bg |
| Energy Consumption | High | Low | |
| Product Yield | Moderate to Good (e.g., 58%) | Good to Excellent (e.g., up to 85-90%) | tandfonline.comijres.org |
| Process | Often requires prolonged refluxing | Rapid, uniform heating under sealed-vessel conditions | semanticscholar.org |
Cycloaddition and Condensation Approaches to Pyrimidine Ring Construction
Building the pyrimidine ring from acyclic precursors is a versatile strategy that allows for the introduction of the 4-fluorobenzoyl group at an early stage. These methods typically involve the condensation of a three-carbon unit with an N-C-N unit.
A widely used two-step approach for synthesizing 4,6-disubstituted-2-aminopyrimidines involves the initial formation of a chalcone (B49325) intermediate via a Claisen-Schmidt condensation. wikipedia.org This reaction is a base-catalyzed condensation between an aromatic aldehyde and a ketone. researchgate.net To synthesize precursors for this compound analogues, an acetophenone (B1666503) derivative could react with a different aromatic aldehyde.
However, a more direct route to incorporate the 4-fluorobenzoyl group involves first synthesizing a chalcone from 4-fluoroacetophenone and a suitable aldehyde. This chalcone, an α,β-unsaturated ketone, serves as the three-carbon building block. ijres.org This intermediate is then subjected to a cyclocondensation reaction with a compound containing the N-C-N fragment, such as guanidine, urea, or an amidine. semanticscholar.orgbu.edu.eg This cyclization step, often carried out in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in an alcoholic solvent, efficiently constructs the pyrimidine ring, yielding a 2-amino- or 2-hydroxypyrimidine (B189755) derivative bearing the desired fluorobenzoyl-related substituent.
General Scheme: Pyrimidine Synthesis via Chalcone Intermediate
Step 1: Claisen-Schmidt Condensation 4-F-C₆H₄-CO-CH₃ + R-CHO --(Base)--> 4-F-C₆H₄-CO-CH=CH-R (Chalcone)
Step 2: Cyclization Chalcone + H₂N-C(=X)-NH₂ --(Base)--> Substituted Pyrimidine (Where X = NH, O)
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all starting materials. mdpi.comnih.gov This approach aligns with the principles of green chemistry by minimizing steps, reducing waste, and improving atom economy. nih.gov
The Biginelli reaction is a classic MCR that produces dihydropyrimidones from an aldehyde, a β-ketoester, and urea. foliamedica.bg By selecting a β-ketoester containing the 4-fluorobenzoyl group, this reaction can be used to generate pyrimidine scaffolds functionalized at the desired position.
More contemporary MCRs offer alternative routes. For instance, iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and up to three different alcohol molecules. nih.gov This sustainable method proceeds through a sequence of condensation and dehydrogenation steps. Another approach involves a three-component tandem reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide under solvent-free conditions, to yield a wide range of substituted pyrimidines. organic-chemistry.org These MCR paradigms offer powerful and flexible platforms for the convergent synthesis of complex fluorobenzoylpyrimidine libraries.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrimidine Derivatization
Nucleophilic aromatic substitution (SNAr) is a key method for the functionalization and derivatization of electron-deficient heterocyclic rings like pyrimidine. mdpi.com The reaction involves the displacement of a leaving group, typically a halogen, by a nucleophile. The high electron deficiency at the C2, C4, and C6 positions of the pyrimidine ring makes it highly susceptible to SNAr.
For a pre-formed pyrimidine core, such as 2,4-dichloropyrimidine (B19661) substituted with a 4-fluorobenzoyl group at a different position, SNAr provides a direct path to introduce diverse functional groups. The regioselectivity of the substitution is a critical consideration and is highly sensitive to the electronic nature of the substituents already on the ring. wuxiapptec.com
Generally, in 2,4-dichloropyrimidines, substitution occurs preferentially at the C4 position. wuxiapptec.com However, this selectivity can be reversed. The presence of a strong electron-donating group (e.g., -NHMe, -OMe) at the C6 position can direct nucleophilic attack to the C2 position. wuxiapptec.com This reversal is attributed to changes in the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which becomes more localized at C2. Therefore, by strategically placing substituents on the pyrimidine ring, chemists can control the site of derivatization to build a library of analogues based on a common this compound scaffold.
The following table summarizes the key factors influencing the regioselectivity of SNAr reactions on dichloropyrimidine systems.
| Position of Substituent | Type of Substituent | Preferred Site of Nucleophilic Attack | Reference |
|---|---|---|---|
| Unsubstituted (H at C5, C6) | - | C4 | wuxiapptec.com |
| C6 | Electron-Donating Group (e.g., -OMe, -NHMe) | C2 | wuxiapptec.com |
| C5 | Electron-Withdrawing Group (e.g., -CN, -NO₂) | C4 (selectivity enhanced) | acs.org |
| C5 | Sterically Bulky Group | Can influence C4/C2 selectivity | wuxiapptec.com |
This control over regioselectivity makes SNAr an indispensable tool for late-stage functionalization in the synthesis of complex pyrimidine-based molecules. mdpi.com
Diversification Strategies for this compound Analogues
The chemical scaffold of this compound offers multiple sites for modification, primarily on the pyrimidine ring. Diversification strategies focus on altering the electronic and steric properties of the molecule by introducing a variety of functional groups at specific positions.
Modifications to the pyrimidine core of this compound analogues often target the 4- and 6-positions. These positions are susceptible to nucleophilic substitution, especially if a suitable leaving group is present.
One common approach involves the synthesis of 2-benzylthio-4,6-disubstituted pyrimidines. This multi-step synthesis starts from 2-thiobarbituric acid, which is first reacted with benzyl (B1604629) chloride to form 2-benzylthiobarbituric acid. Subsequent treatment with excess phosphoryl chloride (POCl₃) yields 2-benzylthio-4,6-dichloropyrimidine. The chlorine atoms at the 4- and 6-positions then serve as excellent leaving groups for reaction with various nitrogen nucleophiles, such as aliphatic, aromatic, and heterocyclic amines, to produce a range of 2-benzylthio-4,6-disubstituted pyrimidines. researchgate.net
Another versatile method for creating diversity at the 4- and 6-positions is through the condensation of substituted chalcones with urea in an alkaline medium. This reaction yields 4,6-disubstituted pyrimidine-2-one derivatives. researchgate.net The nature of the substituents on the final pyrimidine ring is determined by the choice of the starting substituted benzaldehyde (B42025) and acetophenone used to synthesize the chalcone precursor. researchgate.net
Furthermore, the synthesis of 4,6-diaryl pyrimidines can be achieved through a mixed aldol (B89426) condensation to form chalcones, followed by cyclocondensation with thiourea. nih.gov This approach allows for the introduction of various aryl groups at the 4- and 6-positions of the pyrimidine ring. nih.gov
The following table summarizes some examples of structural modifications at the 4- and 6-positions of the pyrimidine core:
| Starting Material | Reagents | Position of Modification | Introduced Substituent(s) |
| 2-Thiobarbituric acid | 1. Benzyl chloride, Base; 2. POCl₃; 3. Amines | 4, 6 | Various amino groups |
| Substituted Chalcones | Urea, Alkaline medium | 4, 6 | Aryl or other groups from chalcone |
| 4-chloro or 4-methoxy acetophenone, Benzaldehydes, Thiourea | Base | 4, 6 | Aryl groups |
This table provides a summary of synthetic strategies for modifying the pyrimidine core, based on established methodologies for related compounds.
The regioselective introduction of substituents at other positions of the pyrimidine ring, such as the C5 position, is a key strategy for generating novel analogues. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose.
Palladium-catalyzed C-H functionalization has been successfully applied to 2-aminopyrimidines for arylation and olefination at the C5-position. rsc.org This highly regioselective method utilizes either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle to couple the pyrimidine with aryl halides or alkenes. rsc.org While this has been demonstrated on 2-aminopyrimidines, the directing group effect of the 2-benzoyl group in this compound could potentially facilitate similar C5-functionalization.
Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, have also been developed for the C2-position of pyrimidines using pyrimidin-2-yl tosylates as electrophiles and organosilanes as nucleophiles. semanticscholar.orgresearchgate.net This methodology could be adapted to introduce substituents at other positions if the corresponding tosylate can be prepared.
Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for introducing substituents onto the pyrimidine ring. In pyrimidine and related heterocycles, nucleophilic attack is favored at the electron-deficient C2, C4, and C6 positions. nih.govstackexchange.com The presence of the electron-withdrawing 2-benzoyl group would further activate the pyrimidine ring towards nucleophilic attack, particularly at the 4- and 6-positions. Halogenated pyrimidines are excellent substrates for SNAr reactions, allowing for the regioselective introduction of a wide range of nucleophiles. researchgate.net
The table below outlines potential strategies for the regioselective introduction of substituents on the pyrimidine ring of this compound, based on methodologies applied to similar pyrimidine systems.
| Methodology | Position of Functionalization | Potential Reagents |
| Palladium-catalyzed C-H Functionalization | C5 | Aryl halides, Alkenes |
| Palladium-catalyzed Cross-Coupling (e.g., Hiyama) | C4, C5, C6 (with corresponding tosylate/halide) | Organosilanes, Organoborons, etc. |
| Nucleophilic Aromatic Substitution (SNAr) | C4, C6 | Amines, Alkoxides, Thiolates |
This table presents potential regioselective functionalization strategies for the this compound scaffold, extrapolated from established methods on related pyrimidine derivatives.
Elucidation of Reaction Mechanisms and Kinetic Profiles for 2 4 Fluorobenzoyl Pyrimidine Synthesis
Mechanistic Pathways of Fluorobenzoylpyrimidine Formation
The formation of the pyrimidine (B1678525) ring in related 2-benzoyl pyrimidine derivatives is generally understood to proceed through a series of nucleophilic addition and condensation reactions. A plausible pathway for the synthesis of 2-(4-Fluorobenzoyl)pyrimidine would likely involve the reaction of a suitable three-carbon precursor bearing the 4-fluorobenzoyl group with an amidine.
The initial step is proposed to be the nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl equivalent. This is followed by an intramolecular cyclization via a second nucleophilic attack, leading to a dihydropyrimidine (B8664642) intermediate. Subsequent dehydration and aromatization would then yield the final this compound product.
Table 1: Plausible Intermediates in the Formation of this compound
| Intermediate | Description |
| Enamine/Enolate | Formed from the 1,3-dicarbonyl precursor, it acts as the initial nucleophile. |
| Acyclic Adduct | Resulting from the initial reaction between the dicarbonyl compound and the amidine. |
| Dihydropyrimidine | A cyclic intermediate formed after intramolecular condensation. |
| Aromatized Pyrimidine | The final product after elimination of water. |
However, the electronic effect of the fluorine atom on the benzoyl moiety could influence the reactivity of the carbonyl group and the stability of various intermediates, potentially altering the rate-determining step or even favoring alternative mechanistic pathways. Without specific studies on this compound, these effects remain speculative.
Kinetic Studies on Reaction Rates and Pathway Dependencies
For instance, determining the order of the reaction with respect to each reactant could help to identify the molecularity of the rate-determining step. Furthermore, kinetic isotope effect studies could pinpoint which bonds are broken or formed in this critical step. The absence of this data in the current body of literature highlights a significant gap in the understanding of the synthesis of this specific compound.
Examination of Intramolecular Cyclization and Rearrangement Mechanisms
Furthermore, rearrangement reactions, such as the Dimroth rearrangement, are known to occur in pyrimidine systems under certain conditions. This type of rearrangement involves the opening and subsequent re-closing of the heterocyclic ring, leading to an isomeric product. While there is no specific evidence to suggest that a Dimroth rearrangement is a common or competing pathway in the typical synthesis of this compound, its possibility cannot be entirely ruled out without dedicated mechanistic investigation. The stability of the pyrimidine ring and the reaction conditions employed would be key factors in determining the likelihood of such rearrangements.
Comprehensive Spectroscopic and Analytical Characterization of 2 4 Fluorobenzoyl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the electronic environment of specific atoms within a molecule.
The ¹H NMR spectrum of 2-(4-Fluorobenzoyl)pyrimidine is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) and the 4-fluorobenzoyl moieties.
Pyrimidine Ring Protons: The pyrimidine ring contains three protons. Based on data for unsubstituted pyrimidine, these protons are expected to appear in the downfield region of the spectrum due to the electron-withdrawing nature of the two nitrogen atoms. The proton at the 5-position (H-5) would likely appear as a triplet, while the protons at the 4- and 6-positions (H-4 and H-6) would appear as a doublet.
4-Fluorobenzoyl Ring Protons: The 4-fluorobenzoyl group has four aromatic protons. These protons are in different chemical environments and are expected to show a characteristic splitting pattern. The two protons ortho to the carbonyl group (H-2' and H-6') would be shifted downfield compared to the two protons ortho to the fluorine atom (H-3' and H-5'). Due to coupling with each other and with the fluorine atom, these protons would likely appear as two distinct multiplets. For the analogous 4-fluorobenzaldehyde, the protons ortho to the carbonyl group appear as a multiplet in the range of δ 7.85-7.98 ppm, while the protons ortho to the fluorine appear as a multiplet between δ 7.16-7.26 ppm. rsc.org
A predicted ¹H NMR data table is presented below:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyrimidine H-4, H-6 | ~8.8-9.3 | Doublet |
| Pyrimidine H-5 | ~7.4-7.6 | Triplet |
| Benzoyl H-2', H-6' | ~7.9-8.1 | Multiplet |
| Benzoyl H-3', H-5' | ~7.2-7.4 | Multiplet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show signals for the carbonyl carbon, the carbons of the pyrimidine ring, and the carbons of the 4-fluorobenzoyl ring.
Carbonyl Carbon: The carbonyl carbon of the ketone group is expected to appear significantly downfield, typically in the range of δ 190-200 ppm. For 4-fluorobenzaldehyde, the carbonyl carbon signal is observed at δ 190.5 ppm. rsc.org
Pyrimidine Ring Carbons: The pyrimidine ring has three distinct carbon environments. The carbon at the 2-position, being attached to the benzoyl group, would be the most deshielded. The carbons at the 4- and 6-positions would be nearly equivalent, and the carbon at the 5-position would be the most shielded of the ring carbons.
4-Fluorobenzoyl Ring Carbons: The 4-fluorobenzoyl ring has four distinct carbon signals. The carbon atom directly bonded to the fluorine atom (C-4') will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). In 4-fluorobenzaldehyde, this carbon appears at δ 166.5 ppm with a ¹JC-F of 256.7 Hz. rsc.org The carbon attached to the carbonyl group (C-1') will also be downfield. The other two pairs of carbons (C-2'/C-6' and C-3'/C-5') will show distinct signals with potential smaller C-F couplings.
A predicted ¹³C NMR data table is presented below:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C=O | ~190 | - |
| Pyrimidine C-2 | ~160-165 | - |
| Pyrimidine C-4, C-6 | ~157-159 | - |
| Pyrimidine C-5 | ~120-125 | - |
| Benzoyl C-1' | ~132-134 | Small |
| Benzoyl C-2', C-6' | ~130-132 | Small |
| Benzoyl C-3', C-5' | ~115-117 | ~22 |
| Benzoyl C-4' | ~165-167 | ~255 |
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov The chemical shift of the fluorine atom is highly dependent on its electronic environment. mdpi.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Based on the data for 4-fluorobenzaldehyde, which shows a signal at δ -102.4 ppm, the fluorine resonance for the target compound is expected to be in a similar region. rsc.org The precise chemical shift will provide insight into the electronic effects of the pyrimidin-2-ylcarbonyl substituent on the fluorophenyl ring.
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹⁹F | ~ -102 to -115 |
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to investigate through-space intramolecular interactions. Of particular interest would be the potential for a weak intramolecular interaction, possibly a hydrogen bond, between the fluorine atom and one of the protons on the pyrimidine ring (H-4 or H-6), or between the carbonyl oxygen and a pyrimidine proton. Such interactions can sometimes be inferred from through-space correlations in a NOESY spectrum or from the observation of scalar coupling through the hydrogen bond.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
C=O Stretch: A strong absorption band corresponding to the stretching vibration of the carbonyl group is expected in the region of 1650-1700 cm⁻¹.
C=N and C=C Stretching: The pyrimidine and benzene (B151609) rings will give rise to a series of sharp to medium intensity bands in the 1400-1600 cm⁻¹ region, corresponding to C=N and C=C stretching vibrations.
C-F Stretch: A strong band due to the C-F stretching vibration is expected in the range of 1150-1250 cm⁻¹.
Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹ are anticipated for the aromatic C-H stretching vibrations.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene and pyrimidine rings will appear in the fingerprint region (below 1000 cm⁻¹).
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.
A table of predicted key IR absorption bands is provided below:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| C=O Stretch | 1660-1680 | Strong |
| Aromatic C=C/C=N Stretch | 1400-1600 | Medium-Strong |
| C-F Stretch | 1150-1250 | Strong |
| Aromatic C-H Bending | 700-900 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
The high-resolution mass spectrum (HRMS) of this compound would provide its exact mass, allowing for the confirmation of its molecular formula, C₁₁H₇FN₂O.
Under electron impact (EI) or other ionization methods, the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve:
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the pyrimidine ring, or the carbonyl group and the fluorophenyl ring, would lead to characteristic fragment ions.
Loss of CO: The molecular ion could lose a molecule of carbon monoxide to form a [M-CO]⁺ radical cation.
Fragmentation of the Pyrimidine Ring: The pyrimidine ring can undergo characteristic fragmentation, often involving the loss of HCN. mdpi.comdocumentsdelivered.com
Fragmentation of the Fluorobenzoyl Moiety: The fluorobenzoyl cation would be a prominent fragment.
A table of predicted major mass spectral fragments is shown below:
| m/z | Predicted Fragment Ion |
| 214 | [M]⁺ (Molecular Ion) |
| 186 | [M-CO]⁺ |
| 123 | [C₆H₄FO]⁺ (Fluorobenzoyl cation) |
| 95 | [C₅H₄N₂]⁺ (Pyrimidinyl cation) |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and polar organic molecules. nih.gov For this compound, analysis is typically conducted in positive ion mode (ES+) due to the presence of basic nitrogen atoms in the pyrimidine ring, which are readily protonated. nih.gov
In a typical ESI-MS experiment, the compound would be expected to yield a prominent protonated molecular ion [M+H]⁺. Given the molecular formula C₁₁H₇FN₂O, the monoisotopic mass is 214.05 Da. Therefore, the expected mass-to-charge ratio (m/z) for the primary ion would be approximately 215.06.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor [M+H]⁺ ion, provide valuable structural information through characteristic fragmentation patterns. researchgate.netrsc.org The fragmentation of even-electron ions, such as the protonated molecule of this compound, often involves inductive cleavages and rearrangements. nih.gov Key fragmentation pathways would likely include:
Cleavage at the carbonyl bridge: The bond between the carbonyl carbon and the pyrimidine ring is a probable fragmentation point. This could lead to the formation of a fluorobenzoyl cation (m/z 123.03) or a pyrimidinyl cation (m/z 79.03), depending on where the charge is retained.
Fragmentation of the pyrimidine ring: Pyrimidine and its derivatives can undergo characteristic ring cleavage, although the pyrimidine ring is generally stable. sapub.org
Loss of small neutral molecules: Elimination of molecules like carbon monoxide (CO) from the carbonyl group is a possible fragmentation pathway. rsc.org
The resulting mass spectrum would display the [M+H]⁺ ion as the base peak or a significantly abundant peak, with fragment ions appearing at lower m/z values.
Table 1: Predicted ESI-MS Data for this compound
| Ion Type | Predicted m/z | Possible Identity |
|---|---|---|
| [M+H]⁺ | 215.06 | Protonated molecular ion |
| Fragment Ion | 123.03 | [FC₆H₄CO]⁺ (Fluorobenzoyl cation) |
| Fragment Ion | 95.02 | [C₆H₄F]⁺ (Fluorophenyl cation) |
| Fragment Ion | 79.03 | [C₄H₃N₂]⁺ (Pyrimidinyl cation) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a compound with extremely high accuracy. This technique measures the mass-to-charge ratio to four or more decimal places, allowing for the calculation of a unique elemental formula. researchgate.net
For this compound (C₁₁H₇FN₂O), the theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated by summing the exact masses of its constituent atoms. HRMS analysis, often using techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry, would aim to experimentally measure this value. researchgate.net A close correlation between the measured mass and the theoretical mass (typically with an error of less than 5 ppm) provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isobaric compounds.
Table 2: Theoretical Exact Mass Calculation for HRMS Analysis
| Formula | Ion Type | Theoretical Exact Mass (Da) | Typical Experimental Accuracy |
|---|---|---|---|
| C₁₁H₇FN₂O | [M+H]⁺ | 215.0615 | ± 0.0011 (at 5 ppm) |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. nih.gov It also elucidates the crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the supramolecular architecture. ibb.waw.pl
While a specific crystal structure for this compound is not available, analysis of related pyrimidine derivatives allows for a detailed prediction of the expected findings. nih.govmdpi.com The analysis would reveal the planarity of the pyrimidine and fluorophenyl rings and, crucially, the dihedral angle between them, which is dictated by the rotational freedom around the C-C single bonds flanking the carbonyl group. nih.gov Intermolecular interactions, likely weak C-H···N or C-H···O hydrogen bonds, would be identified, showing how the molecules pack within the unit cell.
The crystallographic data obtained would be presented in a standardized format, as shown in the hypothetical table below.
Table 3: Representative Crystallographic Data for a Pyrimidine Derivative
| Parameter | Example Value | Significance |
|---|---|---|
| Chemical Formula | C₁₁H₇FN₂O | Elemental composition of the molecule |
| Formula Weight | 214.19 | Molecular weight |
| Crystal System | Monoclinic | The shape of the unit cell |
| Space Group | P2₁/c | Symmetry elements within the unit cell |
| a, b, c (Å) | a = 5.93, b = 10.97, c = 14.80 | Unit cell dimensions |
| α, β, γ (°) | α = 90, β = 98.62, γ = 90 | Angles of the unit cell |
| Volume (ų) | 900.07 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
| Calculated Density (g/cm³) | 1.573 | Packing density of molecules in the crystal |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile compounds like this compound. researchgate.net
For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.net The compound would be separated on a nonpolar stationary phase, such as a C18 silica (B1680970) gel column, using a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve peak shape. nih.gov Detection is commonly achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance, determined by its chromophores (the aromatic rings and carbonyl group).
The purity of a sample is determined from the resulting chromatogram by calculating the relative area of the main peak corresponding to this compound against the total area of all observed peaks. A high-purity sample would show a single, sharp, symmetrical peak with a stable retention time.
Gas chromatography (GC), potentially coupled with mass spectrometry (GC-MS), could also be used if the compound is sufficiently volatile and thermally stable. nih.gov
Table 4: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Instrument | HPLC with UV Detector |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Room Temperature or 40 °C |
| Detection Wavelength | ~254 nm |
| Injection Volume | 10 µL |
Computational and Theoretical Investigations of 2 4 Fluorobenzoyl Pyrimidine
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like 2-(4-Fluorobenzoyl)pyrimidine. irjweb.com DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311++G(d,p), allow for the accurate determination of optimized molecular geometries, vibrational frequencies, and various electronic parameters in the ground state. ajchem-a.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.comaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com
For aromatic heterocyclic compounds, DFT calculations can precisely determine the energies of these orbitals. irjweb.com The HOMO acts as an electron donor, so its energy is related to the ionization potential, while the LUMO is an electron acceptor, with its energy related to the electron affinity. researchgate.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In molecules similar to this compound, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. ajchem-a.com
Global reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.com
Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Symbol | Formula | Typical Value Range (eV) | Significance |
| HOMO Energy | EHOMO | - | -6 to -7 | Electron-donating ability |
| LUMO Energy | ELUMO | - | -1 to -2 | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4 to 5 | Chemical reactivity and stability |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2 to 2.5 | Resistance to change in electron distribution |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3 to -4 | Electron escaping tendency |
| Electrophilicity Index | ω | µ2 / 2η | 1.5 to 2.5 | Propensity to accept electrons |
Note: The values presented in this table are illustrative and based on DFT calculations for structurally related heterocyclic compounds. The exact values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) surfaces are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. aimspress.com The MEP map provides a visual representation of the charge distribution, where different colors denote varying electrostatic potentials. uni-leipzig.de Typically, red regions indicate negative potential, associated with high electron density and favorable for electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. mdpi.comchemrxiv.org
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the carbonyl group, highlighting these as potential sites for electrophilic interaction. ajchem-a.com Conversely, positive potential would be expected around the hydrogen atoms. nih.govproteopedia.org The fluorine atom, being highly electronegative, would also contribute significantly to the electrostatic potential distribution on the benzoyl ring.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. q-chem.comacadpubl.eu By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilizing effects of electron delocalization. joaquinbarroso.com
Conformational Landscape and Potential Energy Surface Mapping
The conformational flexibility of this compound, primarily arising from the rotation around the single bond connecting the pyrimidine ring and the carbonyl group, can be explored by mapping its potential energy surface (PES). researchgate.netekb.eg By systematically rotating this dihedral angle and calculating the energy at each step using quantum chemical methods, a PES can be generated. sigmaaldrich.com
This analysis helps to identify the most stable conformations (energy minima) and the transition states (energy maxima) that separate them. ekb.eg The energy difference between the minima and maxima provides the rotational energy barrier. For similar molecules, it has been shown that different conformers can have distinct electronic properties and biological activities. mdpi.com The planarity or non-planarity of the molecule in its lowest energy state, as determined by the PES, can have significant implications for its crystal packing and intermolecular interactions.
Molecular Dynamics (MD) Simulations for Dynamic Structural Behavior
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational changes and interactions with its environment, such as a solvent or a biological receptor. mdpi.compensoft.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular vibrations, rotations, and larger conformational transitions. rsc.org
When studying the interaction of a molecule like this compound with a biological target, MD simulations can be used to assess the stability of the complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. mdpi.com The root-mean-square deviation (RMSD) of the molecule's atoms over the course of the simulation can indicate its stability within a binding site. mdpi.com
Molecular Modeling and Simulation Approaches
A variety of molecular modeling and simulation approaches are employed to understand the properties and potential applications of compounds like this compound. nih.govnih.gov These methods are often used in drug design to predict the binding affinity and mode of interaction with a target protein. imist.ma
Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com This method can help to identify plausible binding poses and score them based on their predicted binding affinity. For pyrimidine derivatives, docking studies have been instrumental in understanding their inhibitory mechanisms against various enzymes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. imist.ma By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. imist.ma
Absence of Specific Research Data on Quantum Chemical Descriptors for this compound
A thorough review of available scientific literature reveals a lack of specific computational and theoretical investigations focused solely on the quantum chemical descriptors of this compound. While the broader field of quantum chemistry frequently employs descriptors to analyze and predict the properties of molecules, particularly within classes of compounds like pyrimidines and their derivatives, dedicated studies on this specific molecule are not present in the public domain.
Quantum chemical descriptors are powerful tools in computational chemistry, providing insights into the electronic structure, reactivity, and potential biological activity of molecules. These descriptors are derived from the fundamental principles of quantum mechanics and include a wide range of calculable properties.
Typically, the development and application of these descriptors for a specific compound would involve:
Determination of Molecular Geometry: The first step in any quantum chemical calculation is the optimization of the molecule's three-dimensional structure to find its most stable conformation.
Calculation of Electronic Properties: Following geometry optimization, various electronic properties are calculated. These often include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. Common global descriptors include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η) and Softness (S): These concepts relate to the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule and is used to predict sites for electrophilic and nucleophilic attack.
The application of these descriptors to a series of related compounds can lead to the development of Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR) models. These models are invaluable in fields such as drug design and materials science for predicting the biological activity or physical properties of new, unsynthesized molecules.
However, as of the current date, no specific research articles or datasets containing these quantum chemical descriptors for this compound have been published. Consequently, the creation of detailed data tables and an in-depth analysis of research findings for this particular compound is not possible. The scientific community has yet to direct its computational efforts toward this specific molecule in a manner that would be publicly accessible.
Structure Reactivity and Structure Property Relationship Studies of 2 4 Fluorobenzoyl Pyrimidine Derivatives
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational and statistical methods used to predict the chemical reactivity of compounds based on their molecular structure. For derivatives of 2-(4-fluorobenzoyl)pyrimidine, QSRR models can be developed to correlate structural descriptors with experimentally determined or computationally calculated reactivity parameters.
While specific, comprehensive QSRR studies on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to this molecule. A typical QSRR study would involve the following steps:
Dataset Compilation: A series of this compound derivatives with varying substituents on the pyrimidine (B1678525) ring and the benzoyl moiety would be synthesized or computationally generated.
Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electron distribution (e.g., partial charges, dipole moment, HOMO/LUMO energies).
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
Reactivity Data: A measurable parameter representing the chemical reactivity of each compound would be determined. This could be a reaction rate constant, an equilibrium constant, or a computationally derived value like activation energy for a specific reaction.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be used to build a mathematical model that links the structural descriptors to the reactivity data.
For this compound derivatives, a QSRR model could predict, for example, the susceptibility of the pyrimidine ring to nucleophilic attack or the reactivity of the carbonyl group.
Table 1: Hypothetical Data for a QSRR Study of this compound Derivatives
| Derivative (Substituent on Pyrimidine Ring) | Log k (Rate Constant) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| H | -2.5 | -7.8 | -1.5 | 3.2 |
| 4-CH3 | -2.8 | -7.6 | -1.4 | 3.5 |
| 4-Cl | -2.1 | -8.0 | -1.8 | 2.9 |
| 4,6-di-OCH3 | -3.2 | -7.2 | -1.2 | 4.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Electronic and Steric Effects of Substituents on Pyrimidine Reactivity
The reactivity of the pyrimidine ring in this compound is significantly influenced by the electronic and steric nature of substituents. The pyrimidine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes it susceptible to nucleophilic attack.
Electronic Effects:
The 2-(4-fluorobenzoyl) group acts as a strong electron-withdrawing group due to the combined inductive effect of the carbonyl group and the fluorine atom. This effect further deactivates the pyrimidine ring towards electrophilic substitution and activates it towards nucleophilic substitution.
Electron-donating groups (EDGs) , such as alkyl (-CH3) or alkoxy (-OCH3) groups, attached to the pyrimidine ring would increase the electron density of the ring. This would decrease its reactivity towards nucleophiles and potentially increase its reactivity towards electrophiles, although the latter is generally unfavorable for pyrimidines.
Electron-withdrawing groups (EWGs) , such as chloro (-Cl) or nitro (-NO2) groups, on the pyrimidine ring would further decrease the electron density, making the ring even more susceptible to nucleophilic attack.
The fluorine atom on the benzoyl ring also exerts a strong electron-withdrawing inductive effect, which is transmitted through the carbonyl linker to the pyrimidine ring, enhancing its electrophilic character.
Steric Effects:
Steric hindrance plays a crucial role in determining the regioselectivity of reactions. The 2-(4-fluorobenzoyl) group is sterically demanding and can hinder the approach of reactants to the adjacent positions on the pyrimidine ring.
Substituents on the pyrimidine ring can also introduce steric bulk. For example, a bulky substituent at the 4-position could hinder a nucleophilic attack at the 5-position. The interplay between steric and electronic effects is critical; a substituent might electronically activate a certain position, but if that position is sterically hindered, the reaction may proceed at a less electronically favored but more accessible site.
Table 2: Influence of Substituents on the Reactivity of the Pyrimidine Ring
| Substituent at C4/C6 | Electronic Effect | Expected Effect on Nucleophilic Attack | Steric Hindrance |
| -H | Neutral | Baseline reactivity | Low |
| -CH3 | Electron-donating (weak) | Decrease | Moderate |
| -OCH3 | Electron-donating (strong) | Significant Decrease | Moderate |
| -Cl | Electron-withdrawing | Increase | Moderate |
| -NO2 | Electron-withdrawing (strong) | Significant Increase | High |
Positional Isomerism and its Influence on Chemical Behavior
Positional isomerism in benzoylpyrimidines can have a profound impact on their chemical behavior and physical properties. If we consider the attachment of the (4-fluorobenzoyl) group to different positions on the pyrimidine ring (e.g., 2-, 4-, or 5-position), the resulting isomers would exhibit distinct reactivity patterns.
This compound: The benzoyl group is attached to a carbon atom situated between the two nitrogen atoms. The strong electron-withdrawing effect of the adjacent nitrogens enhances the electrophilicity of the carbonyl carbon and the C2 position of the pyrimidine ring.
4-(4-Fluorobenzoyl)pyrimidine: In this isomer, the benzoyl group is at the C4 position. The electronic influence on the ring would be different compared to the 2-isomer, leading to altered reactivity at the other ring positions. For instance, the C6 position would be highly activated towards nucleophilic attack due to the influence of the adjacent nitrogen and the benzoyl group.
5-(4-Fluorobenzoyl)pyrimidine: With the benzoyl group at C5, the direct electronic influence on the nitrogen atoms is altered. This isomer would likely be less reactive towards nucleophilic aromatic substitution compared to the 2- and 4-isomers because the C5 position is not directly activated by the ring nitrogens in the same way as the C2, C4, and C6 positions.
The position of the benzoyl group also dictates the steric environment around the pyrimidine ring and the carbonyl group, influencing reaction rates and the potential for intramolecular interactions.
Table 3: Comparison of Properties of Hypothetical Positional Isomers
| Isomer | Expected Carbonyl Reactivity | Expected Ring Susceptibility to Nucleophilic Attack | Key Reactive Positions on Pyrimidine Ring |
| This compound | High | High | C4, C6 |
| 4-(4-Fluorobenzoyl)pyrimidine | High | High | C2, C6 |
| 5-(4-Fluorobenzoyl)pyrimidine | Moderate | Lower | C2, C4, C6 |
Note: The information in this table is based on general principles of chemical reactivity and may not reflect experimentally verified data for these specific isomers.
Role of 2 4 Fluorobenzoyl Pyrimidine As an Intermediate in Complex Organic Synthesis
Precursor in the Construction of Fused Heterocyclic Systems
Fused heterocyclic systems are core structures in many biologically active compounds and pharmaceutical drugs. The reactivity of 2-(4-Fluorobenzoyl)pyrimidine makes it a suitable starting point for creating these elaborate molecular architectures.
Thienopyrimidines:
The most well-documented use of this compound as a precursor is in the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives. These compounds are of significant interest due to their potential therapeutic applications. A key synthetic strategy involves the reaction of a this compound derivative with a substituted methyl 2-aminothiophene-3-carboxylate. This reaction directly leads to the formation of the fused thienopyrimidine core.
The process typically involves a condensation reaction followed by cyclization, where the pyrimidine (B1678525) ring from the initial compound becomes fused to the thiophene (B33073) ring. The 4-fluorobenzoyl group at the 2-position of the pyrimidine is crucial for this transformation, acting as a leaving group or participating in the reaction cascade that facilitates the ring fusion. This methodology provides an efficient route to novel 2-phenyl-thieno[3,2-d]pyrimidine-4-one derivatives.
Purines and Pyrrolopyrimidines:
While this compound is a structurally logical precursor for building other fused nitrogenous heterocycles, a review of current scientific literature and patents does not provide specific, documented examples of its direct use in the synthesis of purines or pyrrolopyrimidines. Synthetic routes to these compounds typically employ different starting materials and strategies. doaj.orgresearchgate.netmdpi.comutah.eduresearchgate.net
Building Block in Multi-Step Synthetic Sequences
The utility of this compound extends to its role as a foundational building block in longer, multi-step synthetic sequences. Its ability to introduce a pyrimidine moiety with a reactive handle allows for sequential modifications and the construction of complex target molecules.
A prime example is its application in the synthesis of 2-phenyl-thieno[3,2-d]pyrimidine-4-one derivatives, which are explored for their potential as active pharmaceutical ingredients. In this multi-step sequence, this compound is not merely a transient species but a key intermediate that dictates the structure of the final product.
The synthetic sequence can be summarized as follows:
Starting Material: A substituted this compound.
Reaction: Condensation with a methyl 2-aminothiophene-3-carboxylate derivative.
Intermediate Formation: Formation of an enamine intermediate.
Cyclization: Intramolecular cyclization to form the fused thieno[3,2-d]pyrimidine ring system.
Final Product: A 2-phenyl-thieno[3,2-d]pyrimidine-4-one derivative.
This pathway highlights how this compound serves as a critical component, bringing the necessary pyrimidine core and the reactive benzoyl group to the synthesis, which ultimately facilitates the formation of the desired fused heterocyclic product.
Table 1: Key Reactants in the Synthesis of Thieno[3,2-d]pyrimidine-4-ones
| Reactant | Role |
|---|---|
| This compound | Pyrimidine source and reaction facilitator |
Table 2: Stages in the Multi-Step Synthesis
| Stage | Description | Intermediate/Product |
|---|---|---|
| 1 | Condensation Reaction | Enamine Intermediate |
| 2 | Intramolecular Cyclization | Fused Thieno[3,2-d]pyrimidine |
Catalytic or Auxiliary Functions in Organic Reactions
In the context of organic synthesis, some molecules can act not just as reactants but also as catalysts or auxiliary agents that facilitate reactions without being consumed. However, based on available scientific literature, there are no documented instances of this compound or its close derivatives being employed for catalytic or auxiliary functions in organic reactions. Its chemical nature predisposes it to be a reactive intermediate rather than a catalyst. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 2-aminothiophene-3-carboxylate |
| 2-phenyl-thieno[3,2-d]pyrimidine-4-one |
| Thieno[3,2-d]pyrimidine |
| Purine |
Q & A
Q. What synthetic methodologies are most efficient for preparing 2-(4-fluorobenzoyl)pyrimidine, and how can reaction conditions be optimized?
The synthesis of fluorinated pyrimidines like this compound can be achieved via metal-free, one-pot cyclization reactions under mild conditions. For example, Liu et al. (2019) demonstrated high-yield (>85%) synthesis of analogous 4-fluoro-pyrimidines using β-CF3 aryl ketones and amidines at 60–80°C in dimethyl sulfoxide (DMSO) . Key optimization parameters include:
- Temperature control : Higher temperatures (80°C) reduce reaction time but may increase side products.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency.
- Substituent compatibility : Electron-withdrawing groups on the benzoyl moiety improve regioselectivity.
Q. How should researchers characterize this compound to resolve ambiguities in structural confirmation?
A multi-spectroscopic approach is critical:
- NMR spectroscopy : Compare , , and NMR data with literature values. For example, Liu et al. (2019) reported distinct chemical shifts at δ −110 to −115 ppm for 4-fluoro-pyrimidines .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with theoretical calculations (deviation < 2 ppm).
- X-ray crystallography : Resolve stereochemical uncertainties using single-crystal diffraction data, as shown in pyrimidine derivatives by Zhu et al. (2008) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste disposal : Segregate halogenated waste and collaborate with certified biohazard disposal services to mitigate environmental contamination .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
Advanced Research Questions
Q. How do substituent effects on the pyrimidine ring influence the compound’s reactivity and biological activity?
Substituents such as chloro, trifluoromethyl, or additional aryl groups significantly alter electronic properties and binding affinity. For instance:
- Electron-withdrawing groups (e.g., -CF) : Increase metabolic stability and lipophilicity, enhancing bioavailability in medicinal chemistry applications .
- Steric effects : Bulky substituents (e.g., 2,6-dichloro) may hinder enzymatic interactions but improve selectivity for target receptors like 5-HT .
- Comparative studies : Use density functional theory (DFT) to model substituent impacts on charge distribution and intermolecular interactions .
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at different temperatures.
- Deuterated solvent screening : Compare spectra in DMSO-d vs. CDCl to isolate solvent-induced shifts .
- Isotopic labeling : Synthesize - or -labeled analogs to trace signal origins .
Q. What mechanistic pathways explain the compound’s potential pharmacological effects, such as enzyme inhibition or anticancer activity?
- Kinase inhibition : Pyrimidine derivatives like this compound may act as ATP-competitive inhibitors. For example, Yang et al. (2023) demonstrated CDK inhibition via π-π stacking interactions between the fluorobenzoyl group and kinase active sites .
- Cellular signaling modulation : Fluorinated pyrimidines can interfere with IL-6/STAT3/Notch pathways, as shown in pancreatic cancer models .
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
